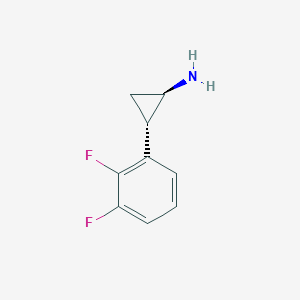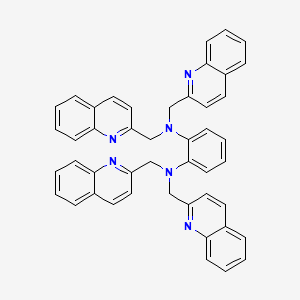
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzene-1,2-diamine core with four quinolin-2-ylmethyl groups attached to the nitrogen atoms, making it a highly functionalized molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,2-diamine with quinolin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete substitution of the amine hydrogens with quinolin-2-ylmethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinolin-2-ylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Compounds with new functional groups replacing the quinolin-2-ylmethyl groups.
科学研究应用
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moieties, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine largely depends on its application. In biological systems, the compound may interact with DNA or proteins, leading to inhibition of cellular processes. The quinoline groups can intercalate into DNA, disrupting replication and transcription. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
相似化合物的比较
Similar Compounds
N1,N1,N2,N2-Tetrakis(pyridin-2-ylmethyl)benzene-1,2-diamine: Similar structure but with pyridine instead of quinoline.
N1,N1,N2,N2-Tetrakis(2-chloroethyl)benzene-1,2-diamine: Features chloroethyl groups instead of quinolin-2-ylmethyl groups.
Uniqueness
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine is unique due to the presence of quinoline groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s ability to form stable metal complexes and exhibit fluorescence, making it valuable in various research applications.
属性
分子式 |
C46H36N6 |
|---|---|
分子量 |
672.8 g/mol |
IUPAC 名称 |
1-N,1-N,2-N,2-N-tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C46H36N6/c1-5-15-41-33(11-1)21-25-37(47-41)29-51(30-38-26-22-34-12-2-6-16-42(34)48-38)45-19-9-10-20-46(45)52(31-39-27-23-35-13-3-7-17-43(35)49-39)32-40-28-24-36-14-4-8-18-44(36)50-40/h1-28H,29-32H2 |
InChI 键 |
ATXZPTNORHAXGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5N(CC6=NC7=CC=CC=C7C=C6)CC8=NC9=CC=CC=C9C=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
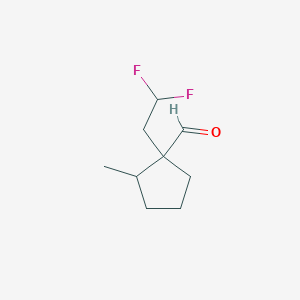
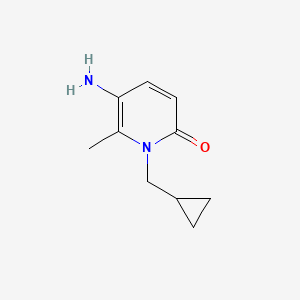
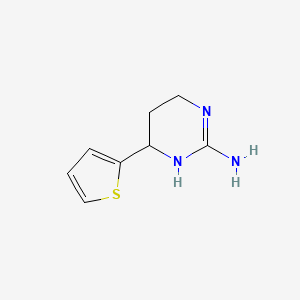
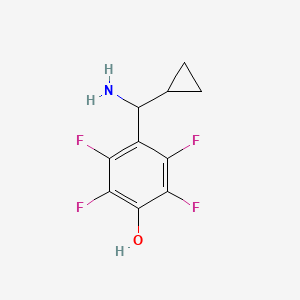
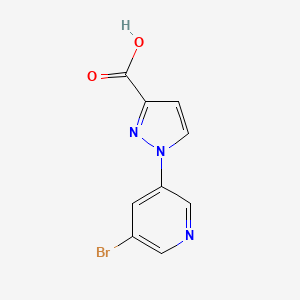
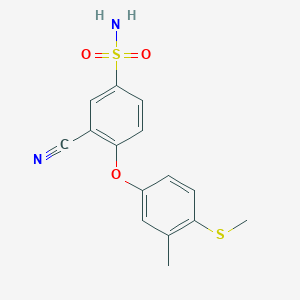
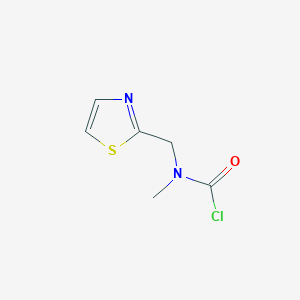

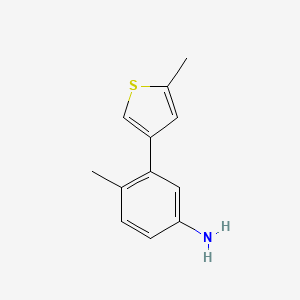
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
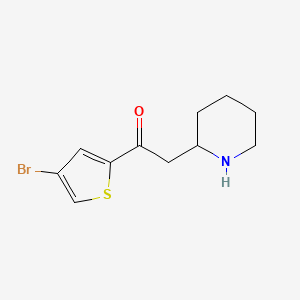
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
